3-(4-Clorofenoxi)bencilamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

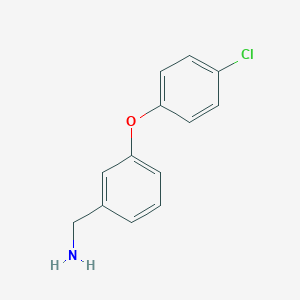

3-(4-Chlorophenoxy)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 4-chlorophenoxy moiety.

Aplicaciones Científicas De Investigación

3-(4-Chlorophenoxy)benzylamine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mecanismo De Acción

Target of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle .

Mode of Action

It is known to block nerve impulses or pain sensations that are sent to the brain .

Biochemical Pathways

A related compound, chlorphenesin, has been shown to act in the central nervous system (cns) rather than directly on skeletal muscle .

Pharmacokinetics

It is metabolized in the liver, with 85% of a dose excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3-5 hours .

Result of Action

It is known that the compound acts in the central nervous system (cns) rather than directly on skeletal muscle . This suggests that it may have a role in modulating nerve impulses or pain sensations.

Action Environment

It is known that the compound acts in the central nervous system (cns), suggesting that its action may be influenced by factors such as the physiological state of the cns and the presence of other compounds in the system .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenoxy)benzylamine typically involves the reaction of 4-chlorophenol with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of 3-(4-Chlorophenoxy)benzylamine may involve similar synthetic routes but on a larger scale. The process often includes steps to ensure high purity and yield, such as recrystallization and distillation .

Análisis De Reacciones Químicas

Types of Reactions: 3-(4-Chlorophenoxy)benzylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzylamines .

Comparación Con Compuestos Similares

- 3-(4-Chlorophenoxy)propylamine

- 3-(4-Chlorophenoxy)ethylamine

- 3-(4-Chlorophenoxy)butylamine

Comparison: 3-(4-Chlorophenoxy)benzylamine is unique due to its specific benzylamine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications.

Actividad Biológica

3-(4-Chlorophenoxy)benzylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed overview of its biological activity, including relevant studies, case examples, and data tables summarizing key findings.

Chemical Structure and Properties

3-(4-Chlorophenoxy)benzylamine consists of a benzylamine moiety linked to a 4-chlorophenoxy group. Its chemical formula is C13H12ClN, which includes a chlorinated aromatic ring that enhances its reactivity and potential biological activity. The compound is often employed in synthetic organic chemistry and pharmaceutical research.

Pharmacological Applications

Research has indicated that 3-(4-Chlorophenoxy)benzylamine exhibits various biological activities, particularly as an inhibitor in specific enzymatic pathways. Notably, studies have focused on its role as a selective inhibitor for 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme crucial in testosterone biosynthesis. The most potent compounds derived from this research demonstrated IC50 values around 75 nM, indicating strong inhibitory effects .

Table 1: Biological Activity Summary of 3-(4-Chlorophenoxy)benzylamine

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Inhibition of 17β-HSD3 | Testosterone biosynthesis | ~75 nM | |

| Antidiabetic potential | Type 2 diabetes model | Not specified | |

| Cytotoxic effects | Cancer cell lines | Variable |

Case Studies

- Inhibition of 17β-HSD3 : A study employed a homology model and docking studies to design selective inhibitors based on the aryl benzylamine structure. The results indicated that modifications to the benzylamine scaffold could enhance potency against the enzyme, which is implicated in various hormonal disorders .

- Antidiabetic Potential : In an experimental model using db/db mice (a model for type 2 diabetes), oral supplementation with benzylamine derivatives showed promise in delaying obesity onset and managing blood glucose levels. Although specific results for 3-(4-Chlorophenoxy)benzylamine were not isolated, the broader class of benzylamines demonstrated significant metabolic effects .

- Cytotoxicity Studies : Substituted aryl benzylamines, including derivatives of 3-(4-Chlorophenoxy)benzylamine, were evaluated for their cytotoxic effects on various cancer cell lines. These studies highlighted the potential of these compounds as therapeutic agents in cancer treatment, with varying degrees of effectiveness noted across different cell types .

The biological activity of 3-(4-Chlorophenoxy)benzylamine is largely attributed to its ability to interact with specific enzyme targets through competitive inhibition or allosteric modulation. The presence of the chlorinated phenoxy group may enhance binding affinity and selectivity towards target enzymes compared to non-chlorinated analogs.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-(4-Chlorophenoxy)benzylamine, it is useful to compare it with structurally similar compounds.

Table 2: Comparison of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzylamine | Simple amine | Common precursor in organic synthesis |

| 4-Chlorobenzylamine | Chlorinated benzylamine | Similar reactivity but lacks phenoxy group |

| 2-(4-Chlorophenoxy)ethylamine | Ethyl derivative | Different alkyl substituent affecting activity |

| 3-(4-Fluorophenoxy)benzylamine | Fluorinated variant | Differences in electronic properties |

The unique combination of the chlorinated phenoxy group with the benzylamine structure potentially confers distinct biological activities that are not present in other similar compounds.

Propiedades

IUPAC Name |

[3-(4-chlorophenoxy)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARRDZAFQFAGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397469 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154108-30-2 |

Source

|

| Record name | 3-(4-CHLOROPHENOXY)BENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.